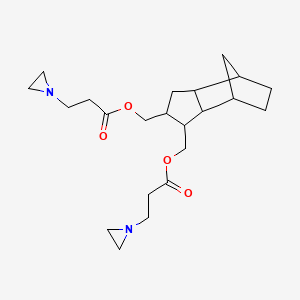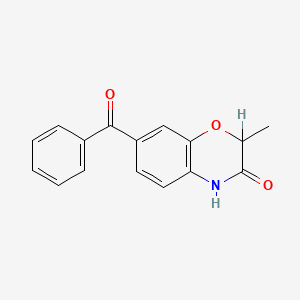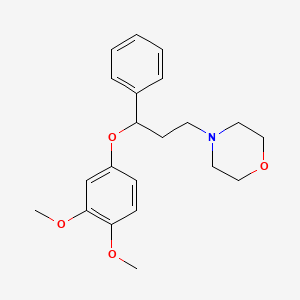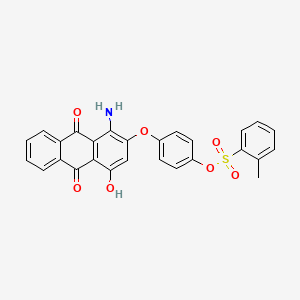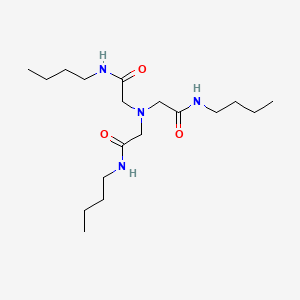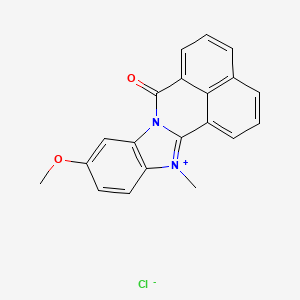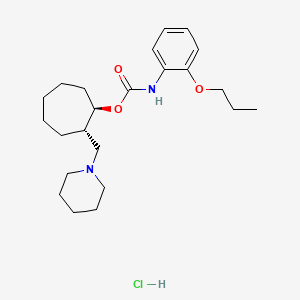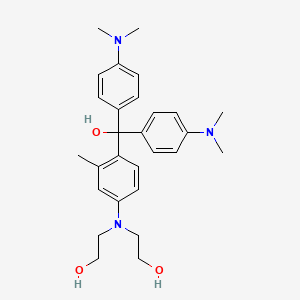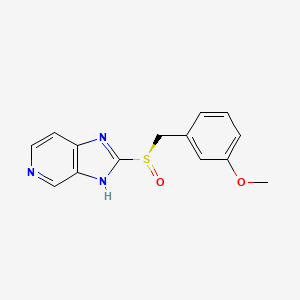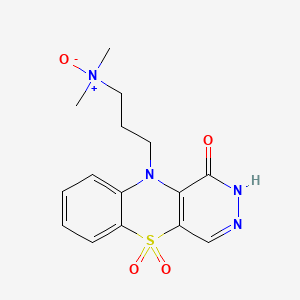
1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-10-(3-(dimethylamino)propyl)-, N,5,5-trioxide, dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-10-(3-(dimethylamino)propyl)-, N,5,5-trioxide, dihydrate is a complex organic compound with a unique structure that combines elements of pyridazine, benzothiazine, and dimethylamino groups
Vorbereitungsmethoden
The synthesis of 1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-10-(3-(dimethylamino)propyl)-, N,5,5-trioxide, dihydrate typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzothiazine Moiety: This step involves the condensation of the pyridazine derivative with a benzothiazine precursor.
Attachment of the Dimethylamino Group: This is usually done through nucleophilic substitution reactions.
Oxidation to Form the Trioxide: The final step involves the oxidation of the compound to introduce the N,5,5-trioxide functionality.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Analyse Chemischer Reaktionen
1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-10-(3-(dimethylamino)propyl)-, N,5,5-trioxide, dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can be used to modify the oxidation state of the nitrogen and sulfur atoms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into smaller fragments.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles.
Wissenschaftliche Forschungsanwendungen
1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-10-(3-(dimethylamino)propyl)-, N,5,5-trioxide, dihydrate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial and anticancer properties.
Materials Science: It is explored for use in the development of novel materials with unique electronic and optical properties.
Biological Research: The compound is used in studies to understand its interactions with biological molecules and its effects on cellular processes.
Industrial Applications: It is investigated for its potential use in the synthesis of other complex organic compounds and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-10-(3-(dimethylamino)propyl)-, N,5,5-trioxide, dihydrate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, and induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-10-(3-(dimethylamino)propyl)-, N,5,5-trioxide, dihydrate can be compared with similar compounds such as:
Pyridazine Derivatives: These compounds share the pyridazine ring structure and may have similar biological activities.
Benzothiazine Derivatives: Compounds with the benzothiazine moiety are often studied for their medicinal properties.
Dimethylamino-Substituted Compounds: These compounds are known for their interactions with biological molecules and potential therapeutic applications.
The uniqueness of this compound lies in its combination of these structural elements, which may confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
126598-51-4 |
|---|---|
Molekularformel |
C15H18N4O4S |
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
N,N-dimethyl-3-(1,5,5-trioxo-2H-pyridazino[4,5-b][1,4]benzothiazin-10-yl)propan-1-amine oxide |
InChI |
InChI=1S/C15H18N4O4S/c1-19(2,21)9-5-8-18-11-6-3-4-7-12(11)24(22,23)13-10-16-17-15(20)14(13)18/h3-4,6-7,10H,5,8-9H2,1-2H3,(H,17,20) |
InChI-Schlüssel |
POQJKHRZFVIUDT-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+](C)(CCCN1C2=CC=CC=C2S(=O)(=O)C3=C1C(=O)NN=C3)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



